(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a compound that features a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid typically involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is known for its efficiency and selectivity. The general synthetic route includes the following steps:
Formation of the Azide: The hydroxyl group of a precursor compound is converted into an azide using reagents such as diphenyl phosphorazidate (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using reagents such as DIBAL-H.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: DIBAL-H is a common reducing agent used to convert azides to amines.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield amines.
Scientific Research Applications
(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes and other proteins. The amino group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A simpler analog that lacks the amino and propanoic acid groups.
1,2,4-Triazole: Another triazole isomer with different chemical properties and reactivity.
(1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is unique due to the presence of both the amino group and the propanoic acid moiety, which confer distinct chemical and biological properties. These functional groups enhance the compound’s ability to participate in a wide range of chemical reactions and interactions, making it a versatile tool in scientific research.
Properties
Molecular Formula |
C6H10N4O2 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-10-5(3-8-9-10)4(7)2-6(11)12/h3-4H,2,7H2,1H3,(H,11,12)/t4-/m0/s1 |
InChI Key |
KLKBXEMKVRZNHY-BYPYZUCNSA-N |
Isomeric SMILES |
CN1C(=CN=N1)[C@H](CC(=O)O)N |
Canonical SMILES |
CN1C(=CN=N1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.